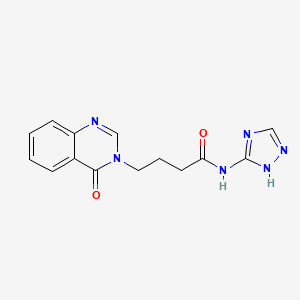
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a complex organic compound that features a quinazolinone core linked to a triazole ring through a butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Linking the Quinazolinone and Triazole Units: This step involves the formation of the butanamide chain, which can be synthesized through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl group in the quinazolinone can be reduced to form hydroquinazoline derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can enhance binding affinity and specificity through hydrogen bonding and π-π interactions. The butanamide chain provides flexibility and helps in positioning the compound within the active site of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-oxoquinazolin-3(4H)-yl)-N-(1H-1,2,3-triazol-4-yl)butanamide: Similar structure but with a different triazole isomer.
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-5-yl)butanamide: Another isomer with the triazole ring attached at a different position.
Uniqueness
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is unique due to its specific arrangement of the quinazolinone and triazole rings, which can result in distinct biological activities and chemical reactivity compared to its isomers.
Eigenschaften
Molekularformel |
C14H14N6O2 |
|---|---|
Molekulargewicht |
298.30 g/mol |
IUPAC-Name |
4-(4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H14N6O2/c21-12(18-14-15-8-17-19-14)6-3-7-20-9-16-11-5-2-1-4-10(11)13(20)22/h1-2,4-5,8-9H,3,6-7H2,(H2,15,17,18,19,21) |
InChI-Schlüssel |
GQKPJJIBURPCCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12171672.png)
![(4-Hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12171676.png)
![Tert-butyl {2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}carbamate](/img/structure/B12171686.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12171687.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12171694.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B12171695.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B12171701.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide](/img/structure/B12171713.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12171716.png)
![4-hydroxy-6-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12171730.png)

![4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12171747.png)
![1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12171749.png)

